molecular formula C11H24N2S B13011841 N1,N1-Diisopropyl-N2-(thietan-3-yl)ethane-1,2-diamine

N1,N1-Diisopropyl-N2-(thietan-3-yl)ethane-1,2-diamine

Cat. No.: B13011841
M. Wt: 216.39 g/mol
InChI Key: FCVJJSXQHKURGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1-Diisopropyl-N2-(thietan-3-yl)ethane-1,2-diamine: is a chemical compound with the molecular formula C11H24N2S It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and two isopropyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diisopropyl-N2-(thietan-3-yl)ethane-1,2-diamine typically involves the reaction of thietane derivatives with diisopropylamine. One common method includes the following steps:

    Formation of Thietane Intermediate: The thietane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Amine Substitution: The thietane intermediate is then reacted with diisopropylamine in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diisopropyl-N2-(thietan-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thietane ring or the amine groups.

    Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified thietane rings or amine groups.

    Substitution: Compounds with different functional groups replacing the isopropyl groups.

Scientific Research Applications

N1,N1-Diisopropyl-N2-(thietan-3-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-Diisopropyl-N2-(thietan-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The thietane ring and amine groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-Dimesitylethane-1,2-diamine: Another diamine with different substituents on the nitrogen atoms.

    N1-[3-[Diethoxy(methyl)silyl]propyl]ethane-1,2-diamine: Contains a silyl group instead of the thietane ring.

    N1,N1’- (butane-1,4-diyl)bis (ethane-1,2-diamine): A diamine with a butane linker instead of the thietane ring.

Uniqueness

N1,N1-Diisopropyl-N2-(thietan-3-yl)ethane-1,2-diamine is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H24N2S

Molecular Weight

216.39 g/mol

IUPAC Name

N',N'-di(propan-2-yl)-N-(thietan-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C11H24N2S/c1-9(2)13(10(3)4)6-5-12-11-7-14-8-11/h9-12H,5-8H2,1-4H3

InChI Key

FCVJJSXQHKURGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCNC1CSC1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.